1-Tert-butyl-3,5-diiodobenzene CAS number and physical data
1-Tert-butyl-3,5-diiodobenzene CAS number and physical data
An In-depth Technical Guide to 1-Tert-butyl-3,5-diiodobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-tert-butyl-3,5-diiodobenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles and experimental insights.
Core Compound Profile and Physicochemical Data
1-Tert-butyl-3,5-diiodobenzene is a disubstituted aromatic hydrocarbon. The presence of a sterically demanding tert-butyl group flanked by two iodine atoms at the meta positions makes it a unique building block. The iodine atoms serve as excellent leaving groups for forming new carbon-carbon and carbon-heteroatom bonds, while the tert-butyl group imparts significant solubility in organic solvents and influences the regioselectivity of subsequent reactions through steric hindrance.
Key Physical and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 148209-54-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂I₂ | [1][2] |
| Molecular Weight | 386.01 g/mol | [1][2] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)I)I | [1][2] |
| MDL Number | MFCD27945000 | [1][2] |
| Appearance | Likely a solid at room temperature (based on related structures) | Inferred |
| Storage | 2-8°C, sealed in dry conditions, protected from light | [1][2] |
Synthesis Strategy: Electrophilic Aromatic Iodination
The most logical and established pathway for synthesizing 1-tert-butyl-3,5-diiodobenzene is through the direct electrophilic iodination of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing activator; however, its significant steric bulk heavily disfavors substitution at the ortho positions. Consequently, iodination occurs primarily at the para position first, followed by substitution at the meta positions relative to the initial iodine. To achieve the 3,5-diiodo substitution pattern, a precursor already bearing a directing group at the 1-position is required.
A plausible approach involves the direct di-iodination of 1-tert-butylbenzene using a potent iodinating agent.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-tert-butyl-3,5-diiodobenzene.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative procedure based on established methods for aromatic iodination.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-tert-butylbenzene (1.0 eq) and glacial acetic acid as the solvent.
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Reagent Preparation: Prepare the iodinating mixture by cautiously adding concentrated sulfuric acid to a suspension of iodine (I₂) (2.2 eq) and periodic acid (HIO₃) (0.9 eq) in glacial acetic acid. The in-situ generation of the highly electrophilic iodine species (I⁺) is critical for the reaction to proceed efficiently with a moderately activated ring.
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Reaction Execution: Heat the flask containing tert-butylbenzene to 60-70°C. Add the iodinating mixture dropwise over 1-2 hours while maintaining the temperature.
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Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted iodine.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Note: The use of a strong acid catalyst and an oxidizing agent (like HIO₃) is crucial to generate a potent electrophilic iodine species capable of overcoming the moderate activation of the benzene ring and achieving disubstitution.
Chemical Reactivity and Key Applications
The synthetic utility of 1-tert-butyl-3,5-diiodobenzene stems from the reactivity of its two carbon-iodine bonds. These bonds are prime candidates for participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Core Application: Palladium-Catalyzed Cross-Coupling
This compound is an ideal substrate for sequential or double cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. The two iodine atoms can be functionalized stepwise by carefully controlling stoichiometry and reaction conditions, or simultaneously to create C₂-symmetric molecules.
Illustrative Workflow: Suzuki Coupling
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
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Inert Atmosphere: To a Schlenk flask, add 1-tert-butyl-3,5-diiodobenzene (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Reagent Addition: Add a base, such as potassium carbonate (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
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Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours.
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Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature and add water.
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Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired biaryl product.
Self-Validation Insight: The success of the coupling is validated by the disappearance of the starting aryl iodide and the appearance of a new, less polar spot on the TLC plate. Final confirmation is achieved through characterization of the purified product by NMR spectroscopy and mass spectrometry.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with 1-tert-butyl-3,5-diiodobenzene due to its potential hazards.
Hazard Identification
The compound is classified with the following hazard statements:
Handling and Personal Protective Equipment (PPE)
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
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Avoid breathing dust, fumes, or vapors.[1]
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Wash hands thoroughly after handling.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][2] This mitigates potential degradation from light or moisture.
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Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
1-Tert-butyl-3,5-diiodobenzene is a valuable and versatile reagent for synthetic organic chemistry. Its well-defined structure, characterized by two reactive iodine atoms and a sterically influential tert-butyl group, makes it an excellent substrate for constructing complex molecules via cross-coupling chemistry. Understanding its synthesis, reactivity, and proper handling procedures is essential for leveraging its full potential in research and development, particularly in the fields of materials science and medicinal chemistry.
References
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Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, ResearchGate, [Online]. Available: [Link]. [Accessed: Mar. 07, 2026].
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Synthesis of 1,3,5-tri-tert. Butylbenzene, J. Am. Chem. Soc., [Online]. Available: [Link]. [Accessed: Mar. 07, 2026].
